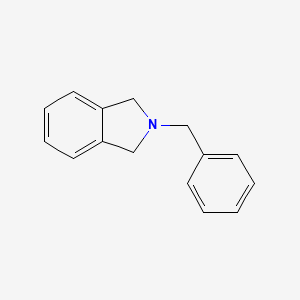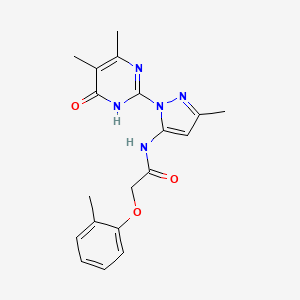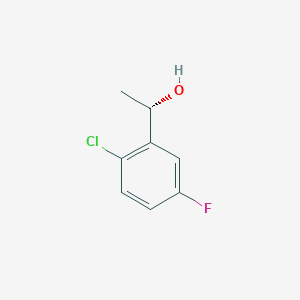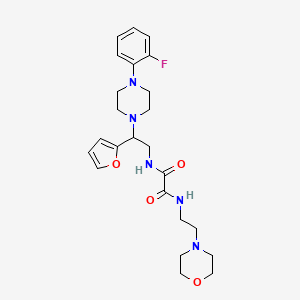
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one” is a chemical compound . It is also known as “7-Hydroxy-3-(4-methoxyphenyl)chromone” and “Formononetin” in some contexts .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 282.29 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Importance
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one, belonging to the coumarin family, serves as a core structure for secondary metabolites with significant pharmacological relevance. Due to the limited quantities produced by natural sources, synthetic procedures for such compounds have been extensively reviewed. These procedures involve various protocols including Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with silylenol ethers, radical-mediated cyclization, and electrophilic metal-based catalysis, highlighting efficient and simple methods involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).
Pharmacological Properties and Therapeutic Potential
The pharmacological activities and therapeutic potential of compounds structurally related to this compound, such as naringenin, have been a subject of considerable attention. These compounds exhibit potential therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Their effects are primarily attributed to anti-inflammatory and antioxidant actions, which include the inhibition of cytokine recruitment and the bolstering of the endogenous antioxidant defense system. This comprehensive review of various studies evaluating the therapeutic potential and molecular-level actions suggests these compounds as potential dietary adjuncts in the treatment of various human ailments (Rani et al., 2016).
Antioxidant Properties
The structure-activity relationships of hydroxycinnamic acids, closely related to the chemical structure of this compound, have been explored to understand their antioxidant activity better. It has been concluded that the presence of an unsaturated bond in the side chain and modifications in the aromatic ring significantly influence the antioxidant activity. These findings help in optimizing the structure of molecular leads to develop more potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Chemopreventive Effects
The chemopreventive effects of hydroxylated polymethoxyflavones, structurally similar to this compound, have been documented in several studies. These effects include anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection, functioning through the regulation of cell death, proliferation, differentiation, repair, and metabolism. The action mechanisms of these compounds in disease chemoprevention depend on their structure, particularly the number and position of hydroxyl groups. Despite the need for further investigation on efficacy and bioavailability, these compounds hold promise for human health improvement (Lai et al., 2015).
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-23-11-5-2-9(3-6-11)14-15(22)12-7-4-10(21)8-13(12)24-16(14)17(18,19)20/h2-8,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXJYWAFEHIOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)

![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)


![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2954194.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2954196.png)
![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2954199.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2954201.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2954202.png)
